N,N-dibutyl-3,5-dinitrobenzamide

Description

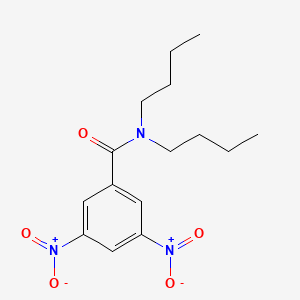

N,N-Dibutyl-3,5-dinitrobenzamide is a nitroaromatic amide derivative characterized by two nitro groups at the 3- and 5-positions of the benzene ring and two butyl chains attached to the amide nitrogen. The butyl groups likely enhance lipophilicity, influencing solubility and interaction with biological targets or aromatic receptors .

Properties

Molecular Formula |

C15H21N3O5 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

N,N-dibutyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H21N3O5/c1-3-5-7-16(8-6-4-2)15(19)12-9-13(17(20)21)11-14(10-12)18(22)23/h9-11H,3-8H2,1-2H3 |

InChI Key |

GQFMWBPVMLWCNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutyl-3,5-dinitrobenzamide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

Reduction: The major products are N,N-dibutyl-3,5-diaminobenzamide.

Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N,N-dibutyl-3,5-diaminobenzamide derivative.

Scientific Research Applications

Antimicrobial Activity

N,N-dibutyl-3,5-dinitrobenzamide has been primarily studied for its antifungal properties . Research indicates that compounds with similar nitro-substituted aromatic structures exhibit significant antimicrobial activity against fungi such as Candida spp. The nitro groups are believed to interfere with cellular processes, including:

- Membrane integrity : Disruption of the fungal cell membrane.

- Ergosterol synthesis : Inhibition of a critical component in fungal cell membranes.

In studies, derivatives of this compound have shown promising results against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Antitubercular Activity

Recent investigations have identified this compound derivatives as potential antitubercular agents . A notable study demonstrated that certain derivatives exhibited excellent in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.0625 µg/mL. These findings suggest that modifications to the dinitrobenzamide structure can enhance antitubercular efficacy, making it a candidate for further drug development.

Neuroprotective Effects

There is emerging interest in the neuroprotective capabilities of this compound. Some studies suggest that compounds with similar structures may modulate oxidative stress pathways, providing protective effects on neuronal cells. This aspect is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role.

Material Science Applications

In addition to biological applications, this compound is being explored for its potential in material sciences . Its unique structural features allow it to be used in:

- Dyes and pigments : The compound's nitro groups can enhance color properties.

- Polymer chemistry : It may serve as an intermediate in synthesizing polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3,5-dinitrobenzamide and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes, leading to cell death . The compound may also interfere with the synthesis of essential biomolecules, further inhibiting the growth and proliferation of microorganisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs differ in substituents on the amide nitrogen, which significantly alter molecular weight, polarity, and stability (Table 1).

Table 1: Physicochemical Properties of 3,5-Dinitrobenzamide Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bonding Capacity | LogP (Estimated) |

|---|---|---|---|---|---|

| N,N-Dibutyl-3,5-dinitrobenzamide | Two butyl groups | ~337.29* | Not reported | 1 donor, 5 acceptors | ~4.2 |

| N-Octyl-3,5-dinitrobenzamide | One octyl group | ~323.30 | Not reported | 1 donor, 5 acceptors | ~5.8 |

| N-Methyl-3,5-dinitrobenzamide | One methyl group | 225.16 | Not reported | 1 donor, 5 acceptors | ~1.5 |

| N-Benzyl-3,5-dinitrobenzamide | One benzyl group | 301.07 | Not reported | 1 donor, 5 acceptors | ~3.0 |

| 3,5-Dinitrobenzamide (parent) | No N-substituents | 211.13 | 183–185 | 1 donor, 5 acceptors | ~1.2 |

| 4-Amino-3,5-dinitrobenzamide | Amino group at C4 | 226.15 | Polymorphic forms | 2 donors, 6 acceptors | ~0.8 |

*Calculated based on structure. Data from .

- Lipophilicity: Longer alkyl chains (e.g., octyl, butyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding: All analogs retain the amide N-H donor and nitro/amide acceptors, critical for crystal packing and biological interactions. The amino group in 4-amino-3,5-dinitrobenzamide introduces an additional donor, enabling polymorphic phase transformations .

Crystallographic and Host-Guest Behavior

- Co-crystal Formation : N,N-Dimethyl-3,5-dinitrobenzamide forms a co-crystal with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea via N-H···O and C-H···O interactions. The dimethyl groups create a less sterically hindered structure compared to dibutyl analogs, favoring dense molecular packing .

- Host-Guest Chemistry: N,N-Dicyclohexyl-3,5-dinitrobenzamide forms adducts with organic solvents (e.g., toluene, ethanol), leveraging its rigid cyclohexyl groups for molecular recognition. The butyl chains in this compound may offer similar but more flexible binding pockets .

Biological Activity

N,N-dibutyl-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two butyl groups and two nitro groups attached to a benzamide structure. The chemical formula is , and its structure can be represented as follows:

Antitubercular Activity

Recent studies have highlighted the efficacy of 3,5-dinitrobenzamides, including derivatives like this compound, against Mycobacterium tuberculosis (MTB). A study identified several benzamide derivatives exhibiting excellent in vitro activity against the drug-susceptible MTB H37Rv strain with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 μg/mL. Notably, compounds D6 and D1 showed promising results against multidrug-resistant strains as well (MIC < 0.016–0.125 μg/mL) .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| D6 | 0.0625 | MTB H37Rv |

| D1 | <0.016 | MDR-MTB |

Antifungal Activity

The antifungal properties of 3,5-dinitrobenzamide derivatives have also been explored. In a study examining various esters and amides derived from 3,5-dinitrobenzoic acid, it was found that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Candida krusei. For instance, ethyl 3,5-dinitrobenzoate demonstrated an MIC of 125 µg/mL against C. albicans .

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

The mechanisms underlying the biological activity of this compound involve interference with cellular processes in target organisms. For antifungal activity, studies suggest that these compounds may disrupt the synthesis of ergosterol, a vital component of fungal cell membranes . Additionally, the presence of nitro groups in the benzamide structure is believed to enhance interaction with biological targets.

Case Studies

- Antitubercular Efficacy : A series of experiments conducted on various derivatives showed that modifications to the benzamide core significantly influenced antitubercular activity. Compounds with specific substitutions exhibited enhanced potency against both drug-sensitive and resistant strains of MTB .

- Fungal Resistance : The exploration of antifungal resistance mechanisms revealed that certain dinitrobenzamide derivatives could effectively inhibit growth in resistant fungal strains by targeting multiple cellular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.